2-(4-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1-piperazinyl)-9H-purine dimethanesulfonate
Description
This compound is a purine derivative with a piperazine ring substituted at the 4-position by a trifluoro-m-tolyl group (3-trifluoromethylphenyl). The dimethanesulfonate counterion enhances solubility, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
37425-18-6 |
|---|---|
Molecular Formula |
C18H23F3N6O6S2 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
methanesulfonic acid;2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-purine |
InChI |
InChI=1S/C16H15F3N6.2CH4O3S/c17-16(18,19)11-2-1-3-12(8-11)24-4-6-25(7-5-24)15-20-9-13-14(23-15)22-10-21-13;2*1-5(2,3)4/h1-3,8-10H,4-7H2,(H,20,21,22,23);2*1H3,(H,2,3,4) |
InChI Key |
HMEOMVYRWWYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted piperazine. This can be achieved through the reaction of 4-(Alpha,alpha,alpha-trifluoro-m-tolyl)amine with piperazine under controlled conditions. The resulting intermediate is then reacted with a purine derivative to form the final compound. Methanesulfonic acid is used to convert the compound into its di methanesulfonate salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Alpha,alpha,alpha-trifluoro-m-tolyl)-1-piperazinyl)-9H-purine di methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine and purine moieties facilitate binding to target sites. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Differences
Table 1: Structural Comparison of Piperazinyl-Purine Derivatives
Key Observations:
- Substituent Effects : The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to methyl (o-tolyl) or tritylethyl groups .
- Counterion Impact : Dimethanesulfonate improves aqueous solubility over free bases or chromene-linked derivatives .
Pharmacological and Toxicological Data
Table 2: Toxicity and Activity Comparison
Key Observations:
- The trifluoro-m-tolyl derivative () shows moderate toxicity (LDLo = 300 mg/kg), possibly due to metabolic liberation of fluoride ions .
- Methylpiperazinyl compounds () lack toxicity data but are often optimized for reduced off-target effects in kinase inhibitors .
Physicochemical Properties
Table 3: Predicted Collision Cross-Section (CCS) and Solubility
Key Observations:
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